molecular formula C12H12N4O2 B2578518 (E)-3-cyclopropyl-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide CAS No. 1285680-44-5

(E)-3-cyclopropyl-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2578518
CAS No.: 1285680-44-5
M. Wt: 244.254
InChI Key: VKPJUJZSHDLPGU-NTUHNPAUSA-N
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Description

(E)-3-cyclopropyl-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that features a pyrazole ring substituted with a cyclopropyl group and a furan-2-ylmethylene moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-cyclopropyl-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-cyclopropyl-1H-pyrazole-5-carbohydrazide with furan-2-carbaldehyde under reflux conditions. The reaction is often carried out in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(E)-3-cyclopropyl-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitro-substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of (E)-3-cyclopropyl-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-(4-chlorophenyl)-2-(((E)-furan-2-ylmethylene)hydrazono)-2,3-dihydrothiazole
  • 1,3-bis((E)-furan-2-ylmethylene)urea
  • 2-(2-Nitrovinyl) furan

Uniqueness

(E)-3-cyclopropyl-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group and the furan-2-ylmethylene moiety can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-cyclopropyl-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c17-12(16-13-7-9-2-1-5-18-9)11-6-10(14-15-11)8-3-4-8/h1-2,5-8H,3-4H2,(H,14,15)(H,16,17)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPJUJZSHDLPGU-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)C(=O)NN=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CC(=NN2)C(=O)N/N=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101329444
Record name 5-cyclopropyl-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667154
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1285680-44-5
Record name 5-cyclopropyl-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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